2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a chlorophenoxy group, an oxadiazole ring, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-(4-(propan-2-yloxy)phenyl)-1,2,5-oxadiazole-3-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
1,3-bis(aryloxy)propan-2-amines: Compounds with antileishmanial activity.
Uniqueness
2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O4 |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-12(2)26-14-9-7-13(8-10-14)18-19(23-27-22-18)21-17(24)11-25-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
InChI Key |
IPYQYMLMUKPSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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